molecular formula C23H23N5O2 B5480745 2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide

2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide

Cat. No.: B5480745
M. Wt: 401.5 g/mol
InChI Key: RCLONJROBXUDOV-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide is a complex organic compound that features a benzoxazole ring, a triazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound .

Scientific Research Applications

2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. The triazole and benzoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-[[4-(1,2,3-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide
  • 2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide

Uniqueness

2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c29-22(25-13-16-6-9-19(10-7-16)28-15-24-14-26-28)18-8-11-20-21(12-18)30-23(27-20)17-4-2-1-3-5-17/h6-12,14-15,17H,1-5,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLONJROBXUDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=CC=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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